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Compound of Interest

Compound Name: 1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064

CAS Number: 1219799-14-0 Molecular Formula: CeéD3BrF2 Synonyms: 1-Bromo-3,4-
difluorobenzene-2,5,6-d3

This technical guide provides a comprehensive overview of 1-Bromo-3,4-difluorobenzene-d3,
a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This document is intended for
researchers, scientists, and professionals in drug development and medicinal chemistry who
utilize stable isotope-labeled compounds as internal standards, tracers, or as part of strategies
to enhance the metabolic stability of pharmacologically active molecules.

Introduction to Deuterated Compounds in Research

Deuterium (3H or D), a stable, non-radioactive isotope of hydrogen, plays a significant role in
modern pharmaceutical research and development. The replacement of hydrogen with
deuterium in a molecule can lead to the kinetic isotope effect (KIE), where the C-D bond is
stronger than the C-H bond. This increased bond strength can slow down metabolic processes
that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced
formation of toxic metabolites, and an improved pharmacokinetic profile.[1][2] Furthermore,
deuterated compounds are invaluable as internal standards for quantitative analysis by Nuclear
Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid
Chromatography-Mass Spectrometry (LC-MS), as they are chemically identical to the non-
labeled analog but distinguishable by mass.

1-Bromo-3,4-difluorobenzene-d3 is the deuterium-labeled version of 1-Bromo-3,4-
difluorobenzene. While specific research applications for the deuterated version are not widely
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published, its unlabeled counterpart is a known intermediate in the synthesis of
pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Properties

Detailed experimental data for 1-Bromo-3,4-difluorobenzene-d3 is not readily available in
published literature. However, the physicochemical properties are expected to be very similar to
its unlabeled counterpart, 1-Bromo-3,4-difluorobenzene (CAS: 348-61-8). The primary
difference will be in the molecular weight.

Table 1: Physicochemical Data

1-Bromo-3,4-
1-Bromo-3,4- .
Property . difluorobenzene
difluorobenzene-d3
(unlabeled)
CAS Number 1219799-14-0[6] 348-61-8[5]
Molecular Formula CeD3Brr[6] CeH3Brr2[3]

Molecular Weight ~196.01 g/mol [7] 192.99 g/mol [3]
o Colorless to light yellow

Appearance Colorless Liquid (presumed) o

liquid[3]
Melting Point Not available -4 °CJ[3]
Boiling Point Not available 150-151 °CJ3]
Density Not available 1.707 g/mL at 25 °C[3]
Refractive Index Not available n20/D 1.505[3]

Purity (Isotopic)

>98 atom % D (typical)

N/A

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Bromo-3,4-difluorobenzene-

d3 is not available in peer-reviewed literature. However, its synthesis would likely involve the

introduction of deuterium into the 1-bromo-3,4-difluorobenzene scaffold. General methods for

deuterium labeling of aromatic compounds include:

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.lookchem.com/404.htm
https://www.guidechem.com/encyclopedia/1-bromo-3-4-difluorobenzene-dic3630.html
https://www.innospk.com/en/?news/grok-exploring-1-bromo-34-difluorobenzene-properties-and-applications
https://www.benchchem.com/product/b12393064?utm_src=pdf-body
https://www.lgcstandards.com/FR/en/1-Bromo-3-4-difluorobenzene-d3-98-atom-D-min-98-Chemical-Purity-/p/CDN-D-6474
https://www.innospk.com/en/?news/grok-exploring-1-bromo-34-difluorobenzene-properties-and-applications
https://www.lgcstandards.com/FR/en/1-Bromo-3-4-difluorobenzene-d3-98-atom-D-min-98-Chemical-Purity-/p/CDN-D-6474
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3_5-difluorobenzene-d3
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b12393064?utm_src=pdf-body
https://www.benchchem.com/product/b12393064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Acid- or base-catalyzed hydrogen-deuterium exchange: This involves treating the unlabeled
compound with a deuterium source, such as deuterated acid (e.g., D=S0Oa4) or deuterated
water (D20) under conditions that promote electrophilic or nucleophilic aromatic substitution.

o Metal-catalyzed deuterium exchange: Transition metal catalysts, such as palladium or
iridium, can facilitate the exchange of aromatic protons with deuterium from a deuterium
source.

o Synthesis from deuterated precursors: Building the molecule from smaller, already
deuterated starting materials.

For the unlabeled 1-Bromo-3,4-difluorobenzene, synthetic routes often involve the bromination
of 1,2-difluorobenzene or the diazotization of a corresponding aniline followed by a
Sandmeyer-type reaction.

Applications in Research and Drug Development

While specific examples of the use of 1-Bromo-3,4-difluorobenzene-d3 are scarce in the
literature, its primary applications can be inferred from the properties of deuterated compounds
and the utility of its unlabeled analog.

Use as an Internal Standard

Due to its mass difference, 1-Bromo-3,4-difluorobenzene-d3 is an ideal internal standard for
the quantification of 1-Bromo-3,4-difluorobenzene in various matrices. In drug synthesis, it is
crucial to monitor the presence and concentration of intermediates, and a deuterated standard
allows for accurate quantification by mass spectrometry.

Workflow for using 1-Bromo-3,4-difluorobenzene-d3 as an internal standard.

Role in Medicinal Chemistry

The unlabeled 1-Bromo-3,4-difluorobenzene serves as a building block for more complex
molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom can be
readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form
new carbon-carbon or carbon-heteroatom bonds. The difluoro-substitution pattern is a common
motif in medicinal chemistry, as fluorine can modulate properties like lipophilicity, metabolic
stability, and binding affinity.
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When developing a drug candidate that contains the 1-bromo-3,4-difluorophenyl moiety,
researchers might synthesize the deuterated analog to investigate its metabolic fate. If
metabolism occurs at one of the deuterated positions, the kinetic isotope effect may slow down
this process, leading to a more stable compound.

Drug Candidate with
1-Bromo-3,4-difluorophenyl-d3 moiety

Phase | Metabolism
(e.g., CYP450 oxidation at D-labeled site)

Increased Parent
Drug Exposure

Metabolite
(Slower formation due to KIE)

\,
4

Click to download full resolution via product page

Conceptual pathway showing the impact of deuteration on drug metabolism.

Experimental Protocols

As specific experimental protocols for the use of 1-Bromo-3,4-difluorobenzene-d3 are not
publicly available, a general protocol for a Suzuki cross-coupling reaction using the unlabeled
analog is provided below to illustrate a potential synthetic application. The deuterated version
would be expected to behave similarly in this type of reaction.

General Protocol for a Suzuki Cross-Coupling Reaction
This protocol is for illustrative purposes and would require optimization for specific substrates.

* Reaction Setup:
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o To an oven-dried flask, add 1-bromo-3,4-difluorobenzene (1.0 eq.), the desired boronic
acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPhs)4 (0.02-0.05
eg.), and a base such as K2COs or Cs2C0s (2.0-3.0 eq.).

o The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three
times.

e Solvent Addition:

o Add a degassed solvent system, such as a mixture of toluene and water or dioxane and
water, via syringe.

e Reaction:

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed, as monitored by TLC or GC-MS.

o Work-up:
o Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purification:

o Purify the crude product by flash column chromatography on silica gel to yield the desired
coupled product.

Conclusion

1-Bromo-3,4-difluorobenzene-d3 is a valuable tool for researchers in analytical chemistry,
drug discovery, and medicinal chemistry. While detailed application notes and spectral data are
not widely disseminated, its utility as an internal standard and in metabolic stability studies can
be inferred from the principles of stable isotope labeling. As the field of deuterated drugs
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continues to grow, the demand for such labeled building blocks is likely to increase, potentially
leading to more publicly available data in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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